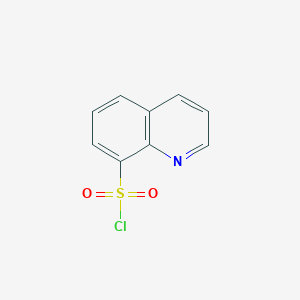![molecular formula C15H14O B092849 1-Methoxy-3-[(E)-2-phenylethenyl]benzene CAS No. 15638-11-6](/img/structure/B92849.png)
1-Methoxy-3-[(E)-2-phenylethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-[(E)-2-phenylethenyl]benzene, also known as eugenol, is a naturally occurring compound found in various plants such as cloves, nutmeg, and cinnamon. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique properties.
Mechanism Of Action
The mechanism of action of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is complex and varies depending on the biological activity being studied. Eugenol's antimicrobial activity is thought to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cell components. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Eugenol's antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit oxidative stress. Finally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene's anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical And Physiological Effects
Eugenol has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways, the inhibition of enzyme activity, and the regulation of gene expression. It has also been shown to possess analgesic properties and has been used in the treatment of various pain-related disorders. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess sedative and anxiolytic properties, which makes it a potential candidate for the treatment of anxiety and insomnia.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its availability and low cost. It is also relatively easy to synthesize, which makes it a popular compound for laboratory experiments. However, one of the limitations of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has a strong odor, which can make it difficult to work with in large quantities.
Future Directions
There are several future directions for 1-Methoxy-3-[(E)-2-phenylethenyl]benzene research, including the development of new synthetic methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential as a natural preservative. Additionally, the use of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene in nanotechnology and drug delivery systems is an area of growing interest. Overall, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is a promising compound with a wide range of potential applications in various fields.
Synthesis Methods
Eugenol can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common method for synthesizing 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is through the isomerization of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate. This process involves the reaction of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate with an acid catalyst, which results in the formation of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene.
Scientific Research Applications
Eugenol has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been shown to exhibit potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Eugenol also possesses anti-inflammatory properties and has been used in the treatment of various inflammatory disorders, such as arthritis and asthma. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
properties
CAS RN |
15638-11-6 |
|---|---|
Product Name |
1-Methoxy-3-[(E)-2-phenylethenyl]benzene |
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methoxy-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
InChI Key |
LZINUFCUTQOYOO-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



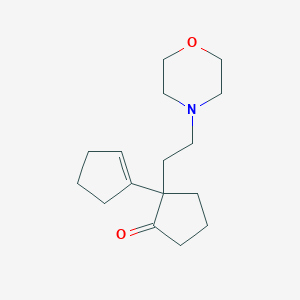
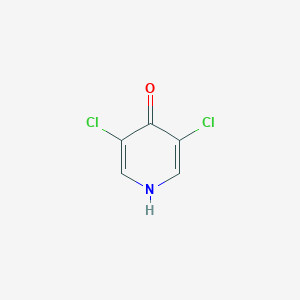
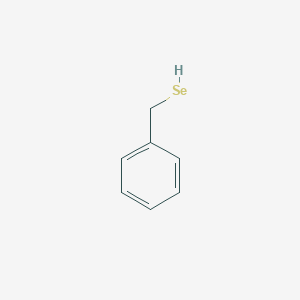
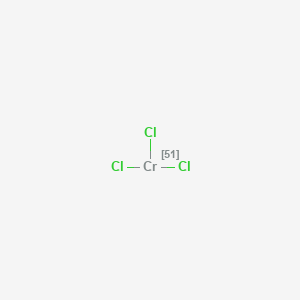

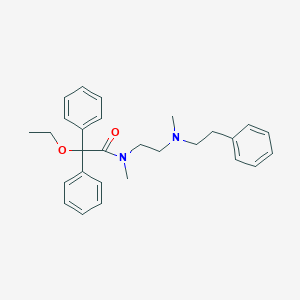

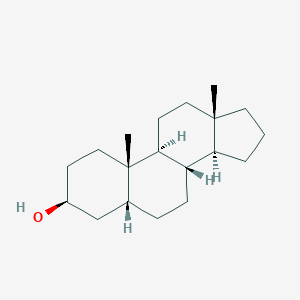
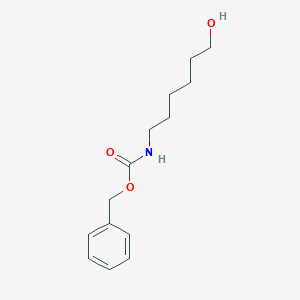
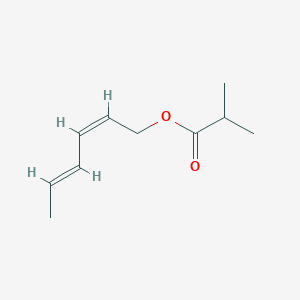
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)

